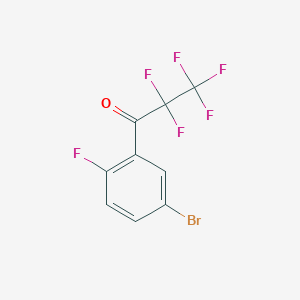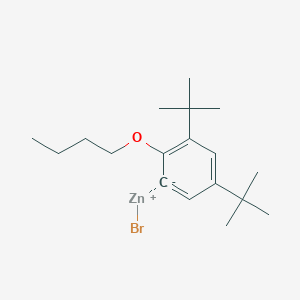
(2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound features a zinc atom bonded to a bromide ion and a phenyl group substituted with n-butyloxy and tert-butyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc reagent in the presence of a solvent like THF. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis of the organozinc compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors with stringent control over temperature, pressure, and atmosphere to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the monitoring of reaction progress, would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide can undergo several types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The zinc-bromide bond can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can react with the zinc compound under mild conditions.
Major Products
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted aryl compounds.
Aplicaciones Científicas De Investigación
(2-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: The compound can be used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as transmetalation in cross-coupling reactions, where it transfers its organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- (2-n-butyloxy-3,5-di-tert-butylphenyl)zinc chloride
- (2-n-butyloxy-3,5-di-tert-butylphenyl)zinc iodide
- (2-n-butyloxy-3,5-di-tert-butylphenyl)zinc fluoride
Uniqueness
The uniqueness of (2-n-butyloxy-3,5-di-tert-butylphenyl)zinc bromide lies in its specific reactivity and stability in THF. The presence of the n-butyloxy and tert-butyl groups provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Propiedades
Fórmula molecular |
C18H29BrOZn |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
bromozinc(1+);1-butoxy-2,4-ditert-butylbenzene-6-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-8-9-12-19-16-11-10-14(17(2,3)4)13-15(16)18(5,6)7;;/h10,13H,8-9,12H2,1-7H3;1H;/q-1;;+2/p-1 |
Clave InChI |
LGYPBMVOLDVEMH-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


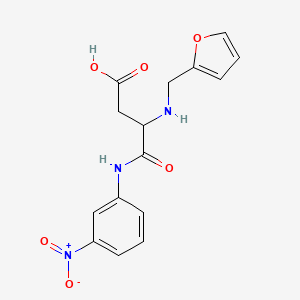
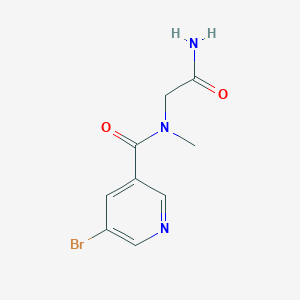
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
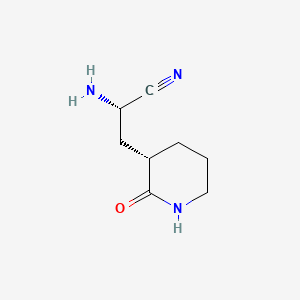
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
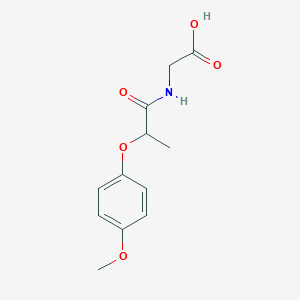
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)


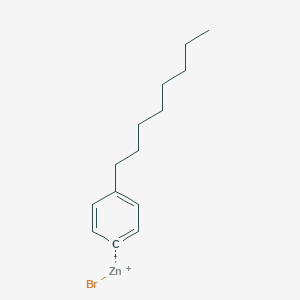
![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
